1-(4-nitrophenyl)-1H-pyrazole-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-1H-pyrazole-3-ol is a heterocyclic compound that features a pyrazole ring substituted with a nitrophenyl group at the first position and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-1H-pyrazole-3-ol can be synthesized through various methods. One common approach involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the hydroxyl group at the third position. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-1H-pyrazole-3-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-1H-pyrazole-3-ol.
Substitution: Various ethers or esters depending on the substituent introduced.
Oxidation: 1-(4-Nitrophenyl)-1H-pyrazole-3-one.
Scientific Research Applications
1-(4-Nitrophenyl)-1H-pyrazole-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-1H-pyrazole-3-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitrophenyl group can interact with various molecular targets, while the pyrazole ring provides stability and specificity to the compound’s binding interactions.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-pyrazole-4-ol: Similar structure but with the hydroxyl group at the fourth position.
1-(4-Nitrophenyl)-1H-pyrazole-5-ol: Similar structure but with the hydroxyl group at the fifth position.
1-(4-Nitrophenyl)-1H-pyrazole-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness: 1-(4-Nitrophenyl)-1H-pyrazole-3-ol is unique due to the specific positioning of the hydroxyl group at the third position, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets and provides unique properties compared to its isomers.
Properties
IUPAC Name |
2-(4-nitrophenyl)-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-9-5-6-11(10-9)7-1-3-8(4-2-7)12(14)15/h1-6H,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODVFTSWIAFZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242326-13-1 |
Source
|
Record name | 1-(4-nitrophenyl)-1H-pyrazol-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.